molecular formula C17H21N3O3S B2399464 3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide CAS No. 2097859-50-0

3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2399464
CAS No.: 2097859-50-0
M. Wt: 347.43
InChI Key: RJPNSVZIWDPKNH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex, multi-ring system comprising a cyclopenta[c]pyridazin core, a key heterocyclic scaffold known for its potential bioactivity . The core structure is further functionalized with a 3,4-dimethylbenzenesulfonamide group via an ethyl linker, a motif commonly associated with molecular recognition and receptor binding . The specific physicochemical properties, mechanism of action, and biological profile of this compound are subjects of ongoing research. Primary Research Applications and Value: The structural attributes of this compound suggest its primary utility as a key intermediate or target molecule in drug discovery programs. Its complex heterocyclic architecture makes it a valuable candidate for screening against various biological targets. Researchers may investigate its potential as a modulator of enzyme or receptor activity, particularly given the known pharmacological relevance of related pyridazine and sulfonamide derivatives . Specific research applications could include exploring its role as a ligand for neurological targets or its function as a histone receptor antagonist, based on the activities of structurally similar compounds . The precise applications and research value are for the scientific community to determine through rigorous investigation. Handling and Regulatory Information: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and all applicable local and federal regulations. Specific hazard and safety information should be referenced from the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

3,4-dimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-6-7-15(10-13(12)2)24(22,23)18-8-9-20-17(21)11-14-4-3-5-16(14)19-20/h6-7,10-11,18H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNSVZIWDPKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 371.45 g/mol
  • CAS Number : 330161-87-0

The compound features a sulfonamide group, which is known for its diverse pharmacological activities. Its unique structure includes a tetrahydro-cyclopenta-pyridazin moiety that may contribute to its biological effects.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyridazin and other heterocycles have been shown to inhibit various viruses, including influenza and coronaviruses . While specific data on the antiviral efficacy of this compound is limited, the structural similarities suggest potential activity against viral pathogens.

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the benzenesulfonamide moiety in this compound may confer similar effects. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis . Preliminary assessments of related compounds have shown significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound could also exhibit antibacterial activity .

Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives may possess anticancer properties. Studies have reported that some sulfonamides can induce apoptosis in cancer cells through various pathways . The specific mechanisms by which this compound may exert anticancer effects require further investigation but could involve modulation of signaling pathways associated with cell proliferation and survival.

Study 1: Antiviral Efficacy

In a study examining the antiviral activity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against influenza viruses. Although direct studies on our compound are lacking, these findings highlight the potential for antiviral applications .

Study 2: Antibacterial Screening

A comprehensive screening of related sulfonamide compounds demonstrated varying degrees of antibacterial activity. For example, compounds were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) ranging from 6.25 mg/mL to 50 mg/mL . This suggests that our compound may also exhibit comparable antibacterial efficacy.

Study 3: Anticancer Activity

Research into sulfonamide derivatives has revealed promising results in cancer models. For instance, one study reported that a related compound induced apoptosis in breast cancer cell lines at concentrations around 10 μM . This indicates a potential pathway for further exploration regarding the anticancer effects of our target compound.

Scientific Research Applications

Biological Activities

  • Inhibition of Kinases :
    • The compound has been identified as a specific inhibitor of Src family kinases (SFKs), which play a crucial role in various cellular processes including proliferation, survival, and migration. SFKs are implicated in cancer progression, making this compound a candidate for antineoplastic therapies .
  • Antiviral Properties :
    • Research indicates that heterocyclic compounds similar to this sulfonamide exhibit antiviral activities. The presence of the cyclopentapyridazine structure suggests potential mechanisms for inhibiting viral replication or entry into host cells .
  • Antibacterial Activity :
    • Preliminary studies have shown that compounds with similar structural features can possess antibacterial properties against both gram-positive and gram-negative bacteria. This opens avenues for developing new antibiotics in response to rising antibiotic resistance .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study demonstrated that similar sulfonamide derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be further explored in cancer therapy .
  • Another research highlighted the antibacterial efficacy of related heterocycles against multi-drug resistant strains, indicating the potential for developing new therapeutic agents from this chemical class .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Heterocyclic Cores

The following compounds share structural motifs such as sulfonamide linkages, heterocyclic cores, and substituent variations:

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C)
Target Compound : 3,4-Dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide Cyclopenta[c]pyridazinone 3,4-dimethylbenzenesulfonamide, ethyl linker ~420 (estimated) Not reported
Compound 2d : Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Not reported 215–217
Compound 1l : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, ester groups Not reported 243–245
CS-0309467 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine + benzodioxin Methoxy, dimethylaminomethylphenyl 391.46 Not reported
Patent Example 53 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-pyrazolo[3,4-d]pyrimidine Fluoro, methylbenzenesulfonamide 589.1 175–178
2.2 Key Differences and Implications

Core Heterocycles: The cyclopenta[c]pyridazinone core in the target compound provides a fused bicyclic system with a ketone, enabling polar interactions. In contrast, tetrahydroimidazo[1,2-a]pyridine (Compounds 2d and 1l) incorporates a larger tricyclic system with ester functionalities, enhancing solubility but reducing rigidity . Chromene-pyrazolo[3,4-d]pyrimidine (Patent Example 53) introduces a planar, aromatic system with fluorinated substituents, likely improving metabolic stability but increasing molecular weight .

Fluorine atoms in Patent Example 53 improve lipophilicity and bioavailability, whereas the methoxy group in CS-0309467 introduces polarity but may limit membrane permeability .

Physicochemical Properties :

  • Melting points correlate with crystallinity: Compounds 2d and 1l (215–245°C) exhibit higher melting points than Patent Example 53 (175–178°C), likely due to stronger intermolecular forces (e.g., hydrogen bonds in imidazopyridines vs. fluorinated aromatics) .
  • The target compound’s estimated molecular weight (~420) is lower than Patent Example 53 (589.1), suggesting better pharmacokinetic profiles for small-molecule applications.

Q & A

Q. What statistical methods resolve variability in dose-response experiments?

  • Answer:
  • Non-linear regression: Fit data to Hill or Logit models using GraphPad Prism .
  • Bootstrap analysis: Estimate confidence intervals for EC50 values .

Q. How can high-throughput screening (HTS) workflows be adapted for this compound?

  • Answer:
  • Automated liquid handling: Use 384-well plates with fluorescence-based readouts (e.g., FP for binding assays) .
  • Z’-factor validation: Ensure HTS robustness (Z’ > 0.5) with positive/negative controls in each plate .

Structural & Functional Studies

Q. What techniques characterize the compound’s interaction with lipid bilayers or membranes?

  • Answer:
  • Surface plasmon resonance (SPR): Measure binding kinetics to immobilized liposomes .
  • NMR relaxation studies: Assess mobility in DMPC bilayers using 31P or 2H NMR .

Q. How does the compound’s logP influence its pharmacokinetic profile, and how is this measured?

  • Answer:
  • Experimental logP: Determine via shake-flask method (octanol/water partition) with HPLC quantification .
  • In silico prediction: Use ChemAxon or ACD/Labs to compare with experimental values .

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